molecular formula C13H18BBrO2 B6306410 2-Bromo-5-methylphenylboronic acid pinacol ester CAS No. 1256781-59-5

2-Bromo-5-methylphenylboronic acid pinacol ester

Cat. No. B6306410
CAS RN: 1256781-59-5
M. Wt: 297.00 g/mol
InChI Key: NPJHHWWBXRBEPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-5-methylphenylboronic acid pinacol ester is a chemical compound with the IUPAC name 2-(5-bromo-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane . It has a molecular weight of 297 . The compound is typically stored at temperatures between 2-8°C and is a solid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H18BBrO2/c1-9-6-7-10(15)8-11(9)14-16-12(2,3)13(4,5)17-14/h6-8H,1-5H3 .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 297 . The compound is typically stored at temperatures between 2-8°C .

Scientific Research Applications

Synthesis and Polymerization

  • 2-Bromo-5-methylphenylboronic acid pinacol ester is utilized in palladium-catalyzed cross-coupling reactions, specifically in the synthesis of unsymmetrical 1,3-dienes via a borylation-coupling sequence. This process has been demonstrated to be effective in retaining the configuration of double bonds (Takagi et al., 2002).
  • The compound is involved in the synthesis of mixed chromophore perfluorocyclobutyl (PFCB) copolymers. These polymers exhibit high thermal stability and are useful in light emission applications (Neilson et al., 2007).

Photoluminescence and Optical Properties

  • A study found that simple arylboronic esters, including phenylboronic acid pinacol ester, exhibit phosphorescence in the solid state at room temperature. This finding challenges the general notion that heavy atoms or carbonyl groups are necessary for phosphorescence in organic molecules (Shoji et al., 2017).
  • The compound is used in the synthesis of boronate-terminated π-conjugated polymers, which are then applied in various optical and electronic devices due to their unique properties (Nojima et al., 2016).

Catalysis and Synthesis of Esters

  • Research has demonstrated its role in heterogeneously catalyzed synthesis of boronic acid pinacol esters. This process is essential for creating a diverse set of boronic acid pinacol esters, widely used in chemical synthesis (Pandarus et al., 2014).
  • The compound is integral in the synthesis of alkene-1,1-diboronic esters, which serve as valuable intermediates in various chemical reactions (Matteson & Tripathy, 1974).

Pharmaceutical and Biochemical Applications

  • Though not directly related to drug use, it's worth noting that the synthesis of diazido-functionalized biaryl compounds, which have potential applications in biochemistry and pharmaceuticals, involves the use of phenylboronic acid pinacol ester (Hosoya et al., 2009).

Safety and Hazards

The compound is classified under GHS07 for safety . The hazard statements associated with it are H315, H319, and H335 . Precautionary statements include P261, P305, P351, and P338 . It is recommended to avoid breathing mist, gas or vapours and avoid contacting with skin and eye . Personal protective equipment and chemical impermeable gloves should be used when handling this compound .

Mechanism of Action

Target of Action

Boronic esters, including this compound, are generally used in metal-catalyzed carbon-carbon bond formation reactions . They are known to interact with various organic compounds in these reactions .

Mode of Action

The compound interacts with its targets through a process known as Suzuki–Miyaura coupling . This reaction involves the cross-coupling of an organoboron compound (like our compound) with an organic halide or triflate using a palladium catalyst . The boron moiety in the compound can be converted into a broad range of functional groups .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction is a key biochemical pathway affected by this compound . This reaction is widely applied in organic synthesis, leading to the formation of biaryl compounds . The downstream effects include the synthesis of various organic compounds with diverse structures and properties .

Pharmacokinetics

It’s important to note that boronic esters, including this compound, are generally stable and easy to purify . They are usually bench stable, which suggests good stability and potential bioavailability .

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds through the Suzuki–Miyaura coupling reaction . This leads to the synthesis of various organic compounds, which can have diverse applications in chemical and pharmaceutical industries .

Action Environment

The action of 2-Bromo-5-methylphenylboronic acid pinacol ester can be influenced by environmental factors such as pH. For instance, the rate of hydrolysis of boronic pinacol esters, which is a key step in many reactions involving these compounds, is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability can be significantly affected by the pH of the environment .

properties

IUPAC Name

2-(2-bromo-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BBrO2/c1-9-6-7-11(15)10(8-9)14-16-12(2,3)13(4,5)17-14/h6-8H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPJHHWWBXRBEPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BBrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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